3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid
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Overview
Description
3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of a benzoic acid moiety linked to a hydroxyoxolane ring through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-hydroxyoxolane.
Esterification: Benzoic acid is first converted to its ester derivative using an alcohol in the presence of an acid catalyst.
Ether Formation: The ester is then reacted with 4-hydroxyoxolane under basic conditions to form the ether linkage.
Hydrolysis: The ester group is hydrolyzed back to the carboxylic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ether linkage.
Major Products Formed
Oxidation: The major product is 3-[(4-oxolan-3-yl)oxy]benzoic acid.
Reduction: The major product is 3-[(4-hydroxyoxolan-3-yl)oxy]benzyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoic acids.
Scientific Research Applications
3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzoic acid: Lacks the oxolane ring, making it less versatile in forming ether linkages.
3-hydroxybenzoic acid: Similar structure but without the oxolane ring, leading to different reactivity and applications.
4-hydroxyoxolan-3-yl benzoate: An ester derivative with different chemical properties and applications.
Uniqueness
3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid is unique due to the presence of both a hydroxyoxolane ring and a benzoic acid moiety. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
CAS No. |
1875912-28-9 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(4-hydroxyoxolan-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c12-9-5-15-6-10(9)16-8-3-1-2-7(4-8)11(13)14/h1-4,9-10,12H,5-6H2,(H,13,14) |
InChI Key |
SGPWISSZWHGMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)OC2=CC=CC(=C2)C(=O)O)O |
Purity |
0 |
Origin of Product |
United States |
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